molecular formula C6H3BrF10S2 B035294 3,5-Bis(pentafluorothio)bromobenzene CAS No. 432028-10-9

3,5-Bis(pentafluorothio)bromobenzene

Cat. No.: B035294
CAS No.: 432028-10-9
M. Wt: 409.1 g/mol
InChI Key: DGYQEZASMTZUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Rolapitant Hydrochloride involves several synthetic steps. One of the methods includes the reaction of a pyrrolidine derivative with a phenyl ethoxy methyl compound under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of Rolapitant Hydrochloride is optimized for high yield and purity. The process involves the use of advanced techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Rolapitant Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of Rolapitant Hydrochloride, which may have different pharmacological properties .

Scientific Research Applications

Rolapitant Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Rolapitant Hydrochloride exerts its effects by selectively blocking the neurokinin-1 receptors in the gut and central nervous system. These receptors are activated by substance P following chemotherapy administration. By preventing substance P from interacting with these receptors, Rolapitant Hydrochloride effectively prevents delayed-phase chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

    Aprepitant: Another neurokinin-1 receptor antagonist used for the same purpose but differs in its interaction with cytochrome P450 enzyme CYP3A4.

    Netupitant: Similar in function but often combined with palonosetron for enhanced efficacy.

Uniqueness of Rolapitant Hydrochloride: Rolapitant Hydrochloride stands out due to its long elimination half-life, allowing a single dose to prevent both acute and delayed-phase chemotherapy-induced nausea and vomiting during the first 120 hours post-chemotherapy. Unlike other neurokinin-1 receptor antagonists, it does not interact with cytochrome P450 enzyme CYP3A4, reducing the risk of drug interactions .

Properties

IUPAC Name

[3-bromo-5-(pentafluoro-λ6-sulfanyl)phenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF10S2/c7-4-1-5(18(8,9,10,11)12)3-6(2-4)19(13,14,15,16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYQEZASMTZUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436262
Record name 1-Bromo-3,5-bis(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432028-10-9
Record name 1-Bromo-3,5-bis(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(pentafluorothio)-5-bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.